2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a pyrrole ring, and a sulfamoylphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfamoylphenyl ethyl group via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(1H-pyrrol-1-yl)aniline: Shares the pyrrole and chloro substituents but lacks the benzamide core and sulfamoylphenyl ethyl group.
Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Contains similar chloro and pyrrole groups but has a different core structure.
Uniqueness
The uniqueness of 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H18ClN3O3S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-chloro-5-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C19H18ClN3O3S/c20-18-8-5-15(23-11-1-2-12-23)13-17(18)19(24)22-10-9-14-3-6-16(7-4-14)27(21,25)26/h1-8,11-13H,9-10H2,(H,22,24)(H2,21,25,26) |
InChI Key |
FOXLKIIKRZITFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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